molecular formula C10H18O2 B14403207 3,5-Diethyl-3,5-dimethyloxolan-2-one CAS No. 85688-23-9

3,5-Diethyl-3,5-dimethyloxolan-2-one

Cat. No.: B14403207
CAS No.: 85688-23-9
M. Wt: 170.25 g/mol
InChI Key: OLFXGZDRIVMKMH-UHFFFAOYSA-N
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Description

3,5-Diethyl-3,5-dimethyloxolan-2-one is an organic compound belonging to the class of oxolanes It is characterized by its unique structure, which includes two ethyl groups and two methyl groups attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diethyl-3,5-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl ketone with dimethyl carbonate in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl-3,5-dimethyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to more saturated forms.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated oxolane compounds.

Scientific Research Applications

3,5-Diethyl-3,5-dimethyloxolan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Diethyl-3,5-dimethyloxolan-2-one involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyloxolan-2-one: Similar in structure but lacks the ethyl groups.

    3,5-Dimethyloxolan-2-one: Similar but with only methyl groups attached to the oxolane ring.

Uniqueness

3,5-Diethyl-3,5-dimethyloxolan-2-one is unique due to the presence of both ethyl and methyl groups, which can influence its reactivity and physical properties. This makes it distinct from other oxolane derivatives and potentially more versatile in various applications.

Properties

CAS No.

85688-23-9

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3,5-diethyl-3,5-dimethyloxolan-2-one

InChI

InChI=1S/C10H18O2/c1-5-9(3)7-10(4,6-2)12-8(9)11/h5-7H2,1-4H3

InChI Key

OLFXGZDRIVMKMH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(OC1=O)(C)CC)C

Origin of Product

United States

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